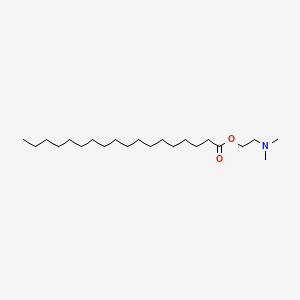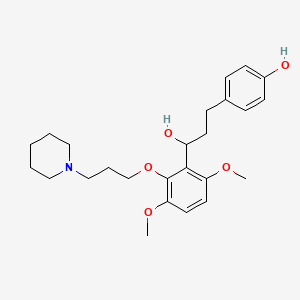
alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound characterized by its unique structure, which includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the reaction of 3,6-dimethoxyphenol with a suitable propoxy derivative under basic conditions to introduce the propoxy group.
Introduction of the piperidinyl group: This step involves the reaction of the intermediate with 1-piperidinepropyl chloride in the presence of a base to form the piperidinyl derivative.
Final assembly: The final step involves the coupling of the piperidinyl intermediate with 4-hydroxybenzenepropanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl-3-hydroxypropylphenol: Similar structure but with an ethoxy group instead of a propoxy group.
4-Hydroxy-3,6-dimethoxyphenyl-2-(1-piperidinyl)propane: Similar structure but lacks the benzenepropanol moiety.
Uniqueness
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88770-63-2 |
|---|---|
Formule moléculaire |
C25H35NO5 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
4-[3-[3,6-dimethoxy-2-(3-piperidin-1-ylpropoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H35NO5/c1-29-22-13-14-23(30-2)25(31-18-6-17-26-15-4-3-5-16-26)24(22)21(28)12-9-19-7-10-20(27)11-8-19/h7-8,10-11,13-14,21,27-28H,3-6,9,12,15-18H2,1-2H3 |
Clé InChI |
WDLBLSMMEIFWNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)OCCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
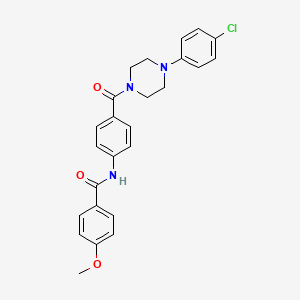
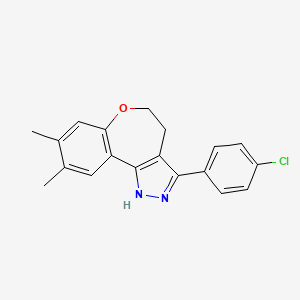

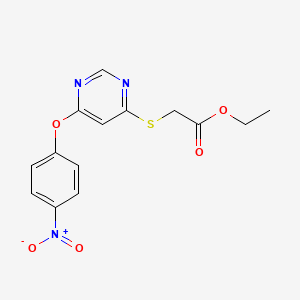
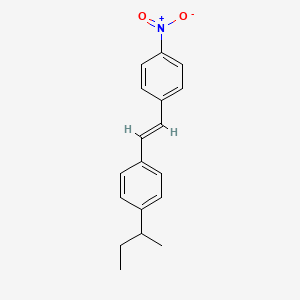
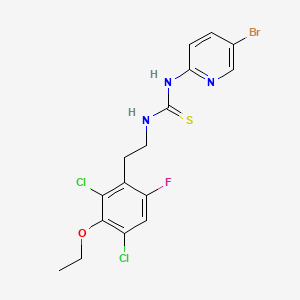
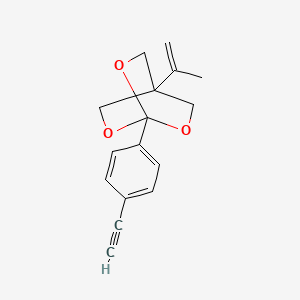
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)



